1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid
Description
1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid is a Boc-protected piperidine derivative featuring a pyridin-3-ylmethyl substituent and a carboxylic acid group at the 3-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enabling selective synthesis and stability during chemical reactions. This compound is structurally characterized by a piperidine ring fused with a pyridine moiety, which introduces both steric and electronic complexity.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-9-5-7-17(12-19,14(20)21)10-13-6-4-8-18-11-13/h4,6,8,11H,5,7,9-10,12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKSCFFYJGBNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395999 | |
| Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-3-PYRIDIN-3-YLMETHYLPIPERIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-18-5 | |
| Record name | 1-(1,1-Dimethylethyl) 3-(3-pyridinylmethyl)-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887344-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-3-PYRIDIN-3-YLMETHYLPIPERIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperidine Derivatives
The Boc group is introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like methylene chloride at temperatures ranging from 10 to 40 °C. The reaction proceeds with high yield (around 90%) and is followed by aqueous workup and purification steps.
| Reagents | Amount (example) | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|---|
| Piperidine derivative (amine) | 10 g (85.4 mmol) | Methylene chloride | 10–40 | 3–4 | 91 |
| Di-tert-butyl dicarbonate (Boc2O) | 22.3 g (102.5 mmol) | ||||
| Triethylamine | 12.9 g (128.1 mmol) |
Introduction of Pyridin-3-ylmethyl Group
The pyridin-3-ylmethyl substituent is typically introduced via alkylation of the piperidine ring at the 3-position. This can be achieved by nucleophilic substitution using a suitable pyridin-3-ylmethyl halide or equivalent electrophile under basic conditions. The reaction conditions must be optimized to avoid over-alkylation or side reactions.
Formation of the Carboxylic Acid Functionality
The carboxylic acid group at the 3-position can be introduced by oxidation of a corresponding alcohol or by hydrolysis of an ester intermediate. In some synthetic routes, the carboxylic acid is retained from the starting material or introduced via cyclization reactions.
Cyclization and Oxidation Steps
According to patent CN111362852A, a key intermediate, 1-tert-butoxycarbonyl-3-azetidinone, is prepared via cyclization of a dimethoxy-azetidine derivative followed by acid-catalyzed hydrolysis and oxidation steps. Although this patent focuses on azetidinone derivatives, the methodology provides insight into protecting group strategies and oxidation conditions relevant to piperidine derivatives.
- Cyclization of 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate and triethylamine in methylene chloride.
- Acidic hydrolysis using aqueous citric acid to convert dimethoxy intermediates to the ketone or acid form.
- Workup involving pH adjustment with sodium bicarbonate, extraction, drying, and crystallization.
This method achieves high yields (85–91%) and uses environmentally friendlier solvents compared to older methods involving dioxane and DMSO.
Bases, Acids, and Catalysts Used
- Organic bases: triethylamine, trimethylamine, diisopropylethylamine, pyridine, imidazole.
- Inorganic bases: potassium carbonate, sodium carbonate, cesium carbonate, potassium hydroxide, sodium hydroxide, lithium hydroxide, potassium tert-butoxide, sodium tert-butoxide.
- Organic acids: tartaric acid, oxalic acid, malic acid, citric acid, benzoic acid, salicylic acid, caffeic acid.
- Inorganic acids: hydrochloric acid, sulfuric acid, phosphoric acid.
- Catalysts: sodium bromide, potassium bromide, sodium iodide, potassium iodide.
These reagents are selected based on their ability to facilitate cyclization, protection, and oxidation steps while minimizing impurities and environmental impact.
Comparative Data Table of Key Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | Methylene chloride | 10–40 | 3–4 | ~91 | High yield, mild conditions |
| Cyclization (azetidine) | 3,3-dimethoxy-azetidine, triethylamine | Methylene chloride | 10–40 | 3–4 | 91 | Precursor step for related compounds |
| Acidic Hydrolysis | 10% aqueous citric acid | Ethyl acetate | 20–40 | 3–4 | 85.4 | Converts dimethoxy to ketone/acid |
| Workup and Crystallization | Sodium bicarbonate, hexane | - | 5–50 | 1–2 | - | Purification step |
Research Findings and Industrial Relevance
- The described preparation methods emphasize environmentally friendly solvents and reagents, improving industrial scalability.
- The use of Boc protection is standard to ensure selectivity and stability of intermediates.
- The choice of bases and acids is critical to optimize yield and purity while minimizing byproducts.
- The synthetic routes are adaptable to produce analogs with different pyridinyl substitutions (e.g., pyridin-2-yl, pyridin-4-yl), expanding the compound’s utility in medicinal chemistry.
- The compound’s preparation is well-documented in patent literature, indicating its commercial and research significance.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid undergoes several types of reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Di-tert-butyl dicarbonate (Boc2O) with DMAP in acetonitrile.
Major Products Formed
The major products formed from these reactions include deprotected amines, oxidized carboxylic acids, and reduced amine derivatives .
Scientific Research Applications
Pharmaceutical Development
This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and safety profiles of drug candidates. For instance:
- Analgesics and Anti-inflammatory Drugs : It is used in the development of drugs aimed at pain relief and inflammation reduction, improving therapeutic outcomes .
- Neurological Agents : Research has shown its potential in synthesizing compounds that interact with neurotransmitter systems, which is critical for treating conditions such as depression and anxiety .
Biochemical Research
In biochemical studies, 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid is utilized for:
- Enzyme Inhibition Studies : The compound helps researchers investigate enzyme activity and inhibition mechanisms, providing insights into metabolic pathways .
- Receptor Binding Studies : It aids in understanding how small molecules interact with biological receptors, which is essential for drug design and development .
Drug Delivery Systems
The unique properties of this compound facilitate its incorporation into advanced drug delivery systems:
- Enhanced Bioavailability : By modifying the compound's structure, researchers can improve the solubility and absorption of poorly soluble drugs, ensuring more effective treatments .
- Targeted Delivery : Its ability to be tailored for specific delivery mechanisms allows for targeted therapy, reducing side effects and increasing treatment efficacy .
Organic Synthesis
This compound serves as a building block in organic synthesis:
- Versatile Intermediate : It can be transformed into various derivatives, enabling the synthesis of complex molecules with diverse functionalities necessary for innovative chemical research .
Material Science
In material science, this compound is explored for its potential in developing novel materials:
- Polymers and Coatings : The chemical structure allows it to be used in creating advanced materials that can enhance product performance across different industries .
Case Study 1: Development of Neurological Agents
A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of piperidine derivatives based on this compound. These derivatives showed promising activity against serotonin receptors, indicating potential applications in treating mood disorders.
Case Study 2: Drug Delivery Enhancement
Research conducted at a leading pharmaceutical university demonstrated that formulations incorporating this compound significantly improved the bioavailability of an anti-cancer drug compared to traditional delivery methods. This advancement could lead to more effective cancer therapies with reduced side effects.
Mechanism of Action
The mechanism of action of 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions . The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Biological Activity
1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid, often referred to as Boc-piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₉N₁O₅
- Molecular Weight : 257.29 g/mol
- CAS Number : 161491-24-3
- Physical State : Solid at room temperature
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the piperidine ring and the pyridine moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting a potential role in developing new antibiotics.
- Neuroprotective Effects : The compound may interact with neuroreceptors, offering protective effects against neurodegenerative diseases.
- Anti-inflammatory Properties : Studies indicate that similar structures can modulate inflammatory pathways, providing therapeutic benefits in inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Potential interaction with dopamine receptors | |
| Anti-inflammatory | Modulation of cytokine production |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperidine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.
- Neuroprotection Study : Research conducted by Smith et al. (2022) highlighted the neuroprotective effects of piperidine derivatives in a mouse model of Alzheimer’s disease. The study found that these compounds reduced amyloid-beta plaque formation and improved cognitive function.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-[(tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid with high yield?
Methodological Answer: The synthesis can be optimized using a two-step approach:
Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to the piperidine ring under mild conditions (0–20°C) using dichloromethane (DCM) as a solvent, DMAP as a catalyst, and triethylamine (TEA) as a base to minimize side reactions .
Functionalization: Couple the pyridinylmethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling. For analogous compounds, yields improved when using inert atmospheres and controlled heating (40–100°C) with cesium carbonate as a base .
Key Parameters: Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% target).
- Structural Confirmation:
- NMR: H and C NMR in deuterated DMSO or CDCl to verify Boc group presence (δ ~1.4 ppm for tert-butyl protons) and piperidine/pyridine ring connectivity.
- Mass Spectrometry: High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., calculated for CHNO: 320.37 g/mol) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Toxicity Mitigation: Wear PPE (gloves, lab coat, goggles) due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards).
- Emergency Protocols: In case of exposure, rinse with water for 15 minutes and consult safety data sheets (SDS) for first-aid measures. Store in a ventilated, cool area away from oxidizers .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Reaction Pathway Prediction: Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., Boc deprotection under acidic conditions).
- Docking Studies: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.
- Machine Learning: Train models on PubChem data to prioritize substituents (e.g., pyridine modifications) for synthesis .
Q. How do conflicting reports on the compound’s stability in aqueous media arise, and how can they be resolved?
Methodological Answer:
- Contradiction Source: Variability in pH, temperature, or buffer composition. For example, Boc groups hydrolyze rapidly under strong acids (pH <2) but are stable at neutral pH.
- Resolution Strategy:
Q. What advanced separation techniques improve purification of stereoisomers during synthesis?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak IA/IC columns with supercritical fluid chromatography (SFC) for enantiomer resolution.
- Crystallization: Optimize solvent polarity (e.g., tert-butyl methyl ether/heptane) to isolate diastereomers via fractional crystallization .
Q. How can researchers validate the compound’s role in inhibiting specific enzymatic pathways?
Methodological Answer:
- In Vitro Assays:
- Kinase Inhibition: Use ADP-Glo™ kinase assays to measure IC values.
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Control Experiments: Compare with known inhibitors (e.g., staurosporine) and include vehicle controls to exclude solvent effects .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address low reproducibility in coupling reactions involving the pyridinylmethyl group?
Methodological Answer:
- Troubleshooting Checklist:
- Verify anhydrous conditions (use molecular sieves in DCM).
- Optimize catalyst loading (e.g., 5–10 mol% Pd(OAc) with XPhos ligand).
- Pre-activate substrates via sonication or microwave-assisted heating.
- Statistical Design: Apply factorial DoE (Design of Experiments) to identify critical variables (e.g., temperature, base strength) .
Q. What analytical strategies differentiate between Boc-protected and deprotected forms in reaction mixtures?
Methodological Answer:
Q. How can isotopic labeling (e.g., 13^{13}13C-Boc) aid in metabolic pathway tracing?
Methodological Answer:
- Synthesis: Replace tert-butyl carbonate with C-labeled Boc anhydride.
- Application: Track compound uptake in cell cultures using NMR or accelerator mass spectrometry (AMS) to quantify metabolic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
